molecular formula C14H20N2O2 B5229919 N-(3-methylbutyl)-N'-(3-methylphenyl)oxamide

N-(3-methylbutyl)-N'-(3-methylphenyl)oxamide

Cat. No.: B5229919
M. Wt: 248.32 g/mol
InChI Key: TWQBOEQEBNGYRV-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-N’-(3-methylphenyl)oxamide is an organic compound that belongs to the class of oxamides Oxamides are derivatives of oxalic acid and are characterized by the presence of the oxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-N’-(3-methylphenyl)oxamide typically involves the reaction of 3-methylbutylamine with 3-methylphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The general reaction scheme is as follows:

3-methylbutylamine+3-methylphenyl isocyanateN-(3-methylbutyl)-N’-(3-methylphenyl)oxamide\text{3-methylbutylamine} + \text{3-methylphenyl isocyanate} \rightarrow \text{N-(3-methylbutyl)-N'-(3-methylphenyl)oxamide} 3-methylbutylamine+3-methylphenyl isocyanate→N-(3-methylbutyl)-N’-(3-methylphenyl)oxamide

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, solvent) would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-N’-(3-methylphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamic acids.

    Reduction: Reduction can yield amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Oxamic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-N’-(3-methylphenyl)oxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylbutyl)-N’-(phenyl)oxamide
  • N-(butyl)-N’-(3-methylphenyl)oxamide
  • N-(3-methylbutyl)-N’-(4-methylphenyl)oxamide

Uniqueness

N-(3-methylbutyl)-N’-(3-methylphenyl)oxamide is unique due to the specific substitution pattern on both the amine and phenyl groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(3-methylbutyl)-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10(2)7-8-15-13(17)14(18)16-12-6-4-5-11(3)9-12/h4-6,9-10H,7-8H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQBOEQEBNGYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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